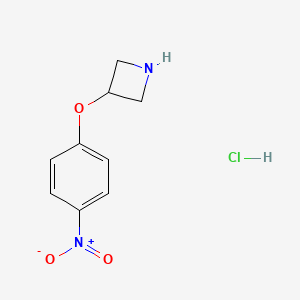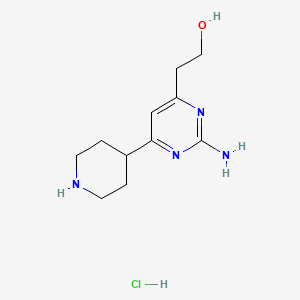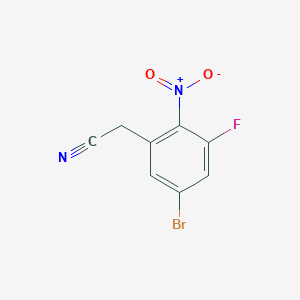
7-Bromobenzodiazole-5-carboxylic acid
Overview
Description
7-Bromobenzodiazole-5-carboxylic acid, also known as 1H-Benzimidazole-5-carboxylic acid, 7-bromo-, is a chemical compound with the molecular formula C8H5BrN2O2 . It has a molecular weight of 241.04 .
Molecular Structure Analysis
The linear formula of this compound is C8H5BrN2O2 . Unfortunately, the specific structural details or 3D conformation are not provided in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 241.04 . The specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Compounds related to 7-Bromobenzodiazole-5-carboxylic acid have been utilized in the synthesis of various heterocyclic compounds. For instance, the synthesis of 1,5-benzodiazepine derivatives was promoted using p-nitrobenzoic acid, highlighting the potential of bromobenzodiazole derivatives in facilitating the preparation of complex organic molecules under mild conditions (Varala, Enugala, & Adapa, 2007).
Metal Complex Formation
Research on lanthanide complexes using 2-bromine-5-methoxybenzoic acid demonstrated the ability of brominated benzoic acids to form structurally diverse metal complexes. These complexes showed interesting thermal, luminescent, and magnetic properties, suggesting potential applications in materials science (Zong et al., 2015).
Organic Synthesis and Functionalization
A study on the convenient synthesis of triazoloquinoline derivatives involved the reaction of methyl 2-azido-5-bromobenzoate, a compound similar to this compound. This research highlighted the utility of bromobenzodiazole derivatives in organic synthesis, particularly in the construction of complex organic frameworks (Pokhodylo & Obushak, 2019).
Antimicrobial Activity
The synthesis and characterization of benzofuran aryl ureas and carbamates, derived from bromobenzofuran compounds, were evaluated for their antimicrobial activities. This suggests that bromobenzodiazole derivatives could also have potential applications in developing new antimicrobial agents (Kumari et al., 2019).
Catalysis and Oxidation Reactions
Compounds similar to this compound have been employed as catalysts in various oxidation reactions. For example, 2-iodoxybenzenesulfonic acid was used as an extremely active catalyst for the selective oxidation of alcohols to various carbonyl compounds, showcasing the potential catalytic applications of bromobenzodiazole derivatives (Uyanik, Akakura, & Ishihara, 2009).
Safety and Hazards
Properties
IUPAC Name |
7-bromo-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-4(8(12)13)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGYCSILUCEYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)
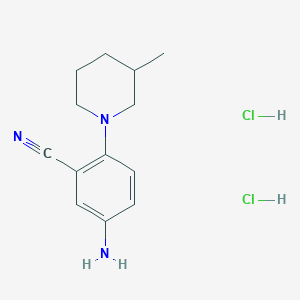

![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)


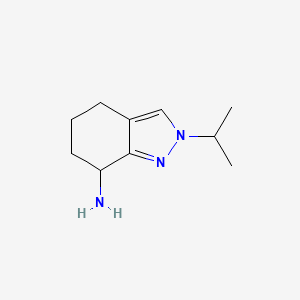
![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)
